molecular formula C27H46N7O18P3S B1246338 (S)-3-Hydroxyhexanoyl-CoA CAS No. 79171-47-4

(S)-3-Hydroxyhexanoyl-CoA

Cat. No. B1246338
CAS RN: 79171-47-4
M. Wt: 881.7 g/mol
InChI Key: VAAHKRMGOFIORX-IKTBLOROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Hydroxyhexanoyl-CoA, also known as (S)-3-hydroxycaproyl-CoA or 3-hydroxyhexanoyl-coenzyme A, belongs to the class of organic compounds known as (s)-3-hydroxyacyl coas. These are organic compounds containing a (S)-3-hydroxyl acylated coenzyme A derivative. Thus, this compound is considered to be a fatty ester lipid molecule this compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa) this compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm this compound exists in all eukaryotes, ranging from yeast to humans. In humans, this compound is involved in the fatty acid metabolism pathway this compound is also involved in several metabolic disorders, some of which include the mitochondrial Beta-oxidation OF short chain saturated fatty acids pathway, long-chain-3-hydroxyacyl-CoA dehydrogenase deficiency (lchad), medium chain acyl-CoA dehydrogenase deficiency (mcad), and the ethylmalonic encephalopathy pathway. Outside of the human body, this compound can be found in a number of food items such as roman camomile, cassava, rice, and tinda. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a hydroxy fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of this compound. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a (S)-3-hydroxyhexanoic acid and a coenzyme A. It is a conjugate acid of a this compound(4-).

Scientific Research Applications

1. Biopolymer Synthesis

(S)-3-Hydroxyhexanoyl-CoA plays a crucial role in the synthesis of biopolymers. For instance, studies have shown its use in the production of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) by recombinant bacteria like Cupriavidus necator H16. These biopolymers are noted for their biodegradability and potential use in bioplastics (Sato et al., 2015).

2. Biosynthetic Pathways

A novel pathway for the production of chiral 3-hydroxyacids, including derivatives of this compound, has been designed. This pathway involves enzymes that condense two acyl-CoAs, reduce β-ketone stereospecifically, and hydrolyze CoA thioester. This discovery has implications for producing chemicals for various applications, from materials to medicines (Martin et al., 2013).

3. Enhanced Biosynthesis

Research has demonstrated improved artificial pathways for the biosynthesis of polyhydroxyalkanoates with high C6-monomer composition from simple sugars like fructose, using this compound intermediates. This advancement opens new avenues for producing flexible and practical biodegradable plastics (Insomphun et al., 2015).

4. Microbial Production of Biofuels

There is research indicating the potential of this compound in extending carbon chain lengths in microbial biofuel production processes. An example is the engineering of Escherichia coli strains for the synthesis of 1-hexanol from glucose, where this compound intermediates play a key role (Dekishima et al., 2011).

properties

CAS RN

79171-47-4

Molecular Formula

C27H46N7O18P3S

Molecular Weight

881.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate

InChI

InChI=1S/C27H46N7O18P3S/c1-4-5-15(35)10-18(37)56-9-8-29-17(36)6-7-30-25(40)22(39)27(2,3)12-49-55(46,47)52-54(44,45)48-11-16-21(51-53(41,42)43)20(38)26(50-16)34-14-33-19-23(28)31-13-32-24(19)34/h13-16,20-22,26,35,38-39H,4-12H2,1-3H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/t15-,16+,20+,21+,22-,26+/m0/s1

InChI Key

VAAHKRMGOFIORX-IKTBLOROSA-N

Isomeric SMILES

CCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

SMILES

CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

CCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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